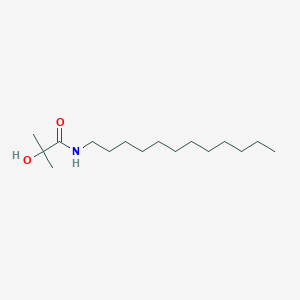

N-Dodecyl-2-hydroxy-2-methylpropanamide

Description

Properties

CAS No. |

847475-34-7 |

|---|---|

Molecular Formula |

C16H33NO2 |

Molecular Weight |

271.44 g/mol |

IUPAC Name |

N-dodecyl-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17-15(18)16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18) |

InChI Key |

QBVRTYJUMKTEOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method to synthesize N-Dodecyl-2-hydroxy-2-methylpropanamide involves the amidation of dodecylamine with 2-hydroxy-2-methylpropanoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of dodecyl nitrile in the presence of a suitable catalyst like palladium on carbon (Pd/C) to yield the desired amide.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Dodecyl-2-hydroxy-2-methylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the substituent used.

Scientific Research Applications

Chemistry: N-Dodecyl-2-hydroxy-2-methylpropanamide is used as a surfactant in chemical reactions to enhance solubility and stability of reactants and products.

Biology: In biological research, this compound is employed in the formulation of buffers and media to maintain cell membrane integrity and facilitate protein extraction.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules.

Industry: The compound is widely used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.

Mechanism of Action

The mechanism by which N-Dodecyl-2-hydroxy-2-methylpropanamide exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification, where it helps in stabilizing emulsions by preventing the coalescence of droplets.

Molecular Targets and Pathways:

Cell Membranes: The compound interacts with lipid bilayers, enhancing permeability and facilitating the transport of molecules across cell membranes.

Proteins: It can bind to proteins, altering their conformation and stability, which is useful in protein extraction and purification processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5)

- Molecular Formula: C₁₉H₃₉NO₂

- Molecular Weight : 313.52 g/mol

- Key Differences : Features a longer hexadecyl (C₁₆) chain instead of dodecyl (C₁₂).

- Impact : Increased alkyl chain length enhances hydrophobicity, likely reducing water solubility and increasing melting points compared to the dodecyl analog. Such derivatives are often used in lubricants or thickeners due to their higher viscosity .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Key Differences : Replaces the dodecyl chain with a short hydroxyethyl group and introduces a 2,2-dimethyl substitution on the propanamide backbone.

- Impact : The polar hydroxyethyl group and methyl branching improve water solubility, making this compound suitable for cosmetic or pharmaceutical applications requiring hydrophilic properties .

Dodecyl-2-N,N-dimethylaminopropionate Hydrochloride

- Molecular Formula: Not explicitly provided (see ), but structurally distinct due to an ester linkage and dimethylamino group.

- Key Differences : Contains an ester (vs. amide) functional group and a tertiary amine hydrochloride salt.

- Impact : The ionic nature of the hydrochloride salt enhances water solubility, while the ester group increases susceptibility to hydrolysis. This compound is likely used in drug delivery systems or as a cationic surfactant .

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.